1,5-Bis(methylsulfanyl)naphthalene
Description
1,5-Bis(methylsulfanyl)naphthalene (CAS 10075-74-8) is a naphthalene derivative with methylsulfanyl (-SMe) groups at the 1- and 5-positions. Its molecular formula is C₁₂H₁₂S₂, with a molar mass of 220.35 g/mol. Key physicochemical properties include a density of 1.19 g/cm³, boiling point of 375.8°C, and a vapor pressure of 1.63×10⁻⁵ mmHg at 25°C . The electron-donating nature of the sulfanyl groups influences its electronic structure, making it relevant in materials science, particularly in conjugated polymers for organic photovoltaics .
Properties
CAS No. |
10075-74-8 |
|---|---|
Molecular Formula |
C12H12S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
1,5-bis(methylsulfanyl)naphthalene |
InChI |
InChI=1S/C12H12S2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H,1-2H3 |
InChI Key |
MAYVZUQEFSJDHA-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1C=CC=C2SC |
Canonical SMILES |
CSC1=CC=CC2=C1C=CC=C2SC |
Other CAS No. |
10075-74-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 1,4-Bis(methylsulfanyl)naphthalene
The 1,4-isomer differs in the substitution pattern, leading to distinct molecular symmetry and crystallographic behavior. Single-crystal X-ray studies reveal that the 1,4-isomer forms a centrosymmetric structure with intermolecular C–H⋯S interactions, while the 1,5-isomer adopts a non-centrosymmetric arrangement . These differences impact packing efficiency and optoelectronic properties:
Substituent Variations: Alkoxy vs. Sulfanyl Groups
Replacing sulfanyl with alkoxy groups (e.g., 1,5-bis(2-hexyldecyloxy)naphthalene ) alters solubility and electronic properties:
Alkoxy groups enhance solubility but reduce charge mobility due to steric hindrance, whereas sulfanyl groups offer balanced electron donation and structural rigidity .
Halogenated Analogues: 1,5-Bis(chloromethyl)naphthalene
The chloromethyl derivative (C₁₂H₁₀Cl₂, CAS 1733-76-2) replaces sulfanyl with electron-withdrawing Cl groups:
- Reactivity : Chloromethyl groups enable nucleophilic substitution, making this compound a precursor for functionalized naphthalenes .
- Electronic Effects : The electron-withdrawing nature lowers the HOMO level by ~0.5 eV compared to the sulfanyl analogue, reducing its suitability for hole-transport layers .
Steric Effects: 1,5-Diisopropylnaphthalene
The isopropyl-substituted analogue (C₁₆H₂₀, CAS 27351-96-8) highlights steric influences:
- Crystallinity : Bulky isopropyl groups disrupt π-π stacking, reducing melting point (predicted 305.8°C vs. 375.8°C for sulfanyl derivative) .
- Applications: Limited use in optoelectronics due to poor charge transport but valued in solvent formulations for enhanced solubility .
Key Research Findings
Optoelectronic Performance in Polymers
- Sulfanyl vs. Benzene-Based Polymers : Naphthalene-sulfanyl polymers (e.g., JC5/JC6) exhibit narrower absorption bands (λmax = 530–570 nm) and higher band gaps (1.75–1.86 eV) compared to benzene-based polymers (λmax = 400–700 nm, band gap ~1.5 eV) .
- Efficiency Limitations : Sulfanyl polymers show low photovoltaic efficiency (≤0.6%) due to defects in film morphology, whereas benzene-based analogues achieve 2.2% efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
